molecular formula C17H16N4OS B5807569 N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No. B5807569
M. Wt: 324.4 g/mol
InChI Key: CKNIIOAKIHAOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. It is a member of the thiazole family of compounds, which have been found to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase and DNA gyrase. These enzymes are essential for the replication and transcription of DNA, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, such as breast cancer and lung cancer cells. It has also been found to have activity against certain types of viruses, such as influenza A virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high purity and yield, which makes it an attractive target for medicinal chemistry research. However, there are also limitations to its use in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its properties and potential uses.

Future Directions

There are several future directions for the study of N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential direction is the study of its potential use as a drug candidate for the treatment of various diseases, such as cancer and viral infections. Finally, the study of its mechanism of action and its effects on various biological pathways could lead to the discovery of new targets for drug development.

Synthesis Methods

The synthesis of N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves the reaction of 2-amino-6-methylpyridine with 4-bromoacetophenone to form an intermediate product. This intermediate is then reacted with thiosemicarbazide to form the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it an attractive target for medicinal chemistry research.

Scientific Research Applications

N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been extensively studied for its potential use as a drug candidate. It has been found to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. It has also been found to have activity against certain types of bacteria, such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[3-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-5-3-8-16(18-11)21-17-20-15(10-23-17)13-6-4-7-14(9-13)19-12(2)22/h3-10H,1-2H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNIIOAKIHAOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[2-(6-Methyl-pyridin-2-ylamino)-thiazol-4-yl]-phenyl}-acetamide

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